8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline basic properties
8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline basic properties
An In-Depth Technical Guide to 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Potential Applications
Executive Summary
The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-cancer, anti-diabetic, anti-inflammatory, and anti-HIV properties.[1] This guide provides a comprehensive technical overview of a specific derivative, 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. Due to the novelty of this specific compound, this document synthesizes information from foundational knowledge of the parent scaffold, data on similarly substituted analogs, and established principles of organic chemistry to project its physicochemical properties, outline robust synthetic and characterization protocols, and explore its potential applications in drug discovery. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular framework.
Introduction to the Tetrahydroquinoline Scaffold
The tetrahydroquinoline nucleus is a privileged heterocyclic motif frequently found in natural products and synthetic drug molecules.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for designing ligands that can interact with high specificity at biological targets. Notable examples of bioactive tetrahydroquinolines include the anti-parasitic drug Oxamniquine and the natural anti-tumor antibiotic Dynemycin.[1]
The subject of this guide, 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, incorporates three key structural modifications to the parent scaffold:
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4,4-dimethyl Substitution: The gem-dimethyl group at the C4 position introduces significant steric bulk. This modification can lock the conformation of the saturated ring and influence binding affinity and selectivity by probing specific hydrophobic pockets in a target protein.
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8-Chloro Substitution: The chlorine atom at the C8 position acts as a weak electron-withdrawing group, modulating the electronic properties of the aromatic ring. This can influence the pKa of the secondary amine and affect metabolic stability and membrane permeability. Halogen bonding interactions with protein backbones are also a possibility.
The combination of these features suggests that 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest for developing novel therapeutic agents.
Physicochemical Properties
While specific experimental data for this compound is not widely published, its core properties can be reliably predicted based on its structure and data from the parent 1,2,3,4-tetrahydroquinoline molecule.[3][4]
Caption: Structure of 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.
Table 1: Core Physicochemical Data
| Property | Value | Source/Rationale |
|---|---|---|
| IUPAC Name | 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | Standard Nomenclature |
| Molecular Formula | C₁₁H₁₄ClN | Calculated |
| Molecular Weight | 195.69 g/mol | Calculated |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Based on parent compound[3] |
| Boiling Point | Predicted: >251 °C | Increased MW vs. parent compound (251 °C)[3][4] |
| Melting Point | Predicted: >20 °C | Increased MW and symmetry vs. parent (20 °C)[3] |
| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, DCM, ether); sparingly soluble in water. | General for similar organic molecules |
Synthesis and Characterization
Synthetic Strategy: Catalytic Hydrogenation
The most direct and widely adopted method for synthesizing tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursor.[5][6] This approach is favored for its high efficiency and atom economy. The logical precursor for the target molecule is 8-Chloro-4,4-dimethyl-quinoline.
Caption: General workflow for the synthesis via catalytic hydrogenation.
Experimental Protocol: Synthesis of 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
This protocol is a self-validating system designed for robustness and reproducibility.
Materials:
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8-Chloro-4,4-dimethylquinoline (1.0 eq)
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Palladium on Carbon (10% Pd, 5-10 mol%)
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Ethanol (or Ethyl Acetate), reaction grade
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Hydrogen (H₂) gas balloon or Parr hydrogenator
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Celite®
Procedure:
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Reactor Setup: To a round-bottom flask or hydrogenation vessel, add the quinoline precursor (1.0 eq) and a magnetic stir bar.
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Causality: The vessel must be robust enough to handle the reaction solvent and be properly sealed for the introduction of hydrogen gas.
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-
Solvent and Catalyst Addition: Add ethanol (approx. 0.1-0.2 M concentration) to dissolve the starting material. Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality: Ethanol is a common, effective solvent for both the substrate and for hydrogenation reactions. Adding the catalyst under inert gas prevents pre-exposure of the catalyst to atmospheric oxygen, which can reduce its activity. The catalyst is pyrophoric and must be handled with care.
-
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or place the vessel in a Parr apparatus). Evacuate the flask and backfill with hydrogen three times to ensure the atmosphere is saturated with H₂.
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Causality: This purge cycle is critical to remove all oxygen, which can be a poison for the palladium catalyst and create a potential safety hazard with hydrogen gas.
-
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots. The reaction is complete when the starting material spot is no longer visible.
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Causality: Vigorous stirring ensures proper mixing of the three phases (solid catalyst, liquid solution, gas), which is essential for an efficient reaction rate.
-
-
Workup and Purification: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
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Causality: Celite provides a fine filter bed that prevents the fine black palladium powder from passing through, which can be difficult to remove otherwise. Caution: The palladium catalyst on the filter pad can be pyrophoric and should not be allowed to dry in the air; it should be quenched with water.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further using flash column chromatography on silica gel.
Spectroscopic Characterization
Confirmation of the final structure would rely on a combination of standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features | Rationale |
|---|---|---|
| ¹H NMR | ∙ Aromatic Protons (3H): Multiplets in the ~6.5-7.5 ppm range. ∙ N-H Proton (1H): Broad singlet, ~3.8 ppm. ∙ Methylene Protons (4H): Two distinct multiplets for C2-H₂ and C3-H₂. ∙ Methyl Protons (6H): Sharp singlet, ~1.3 ppm. | Based on the spectrum of the parent compound[7] and standard chemical shifts. The gem-dimethyl group will appear as a single peak due to free rotation. |
| ¹³C NMR | ∙ 11 distinct signals: 6 aromatic carbons, 1 quaternary carbon (C4), 2 methylene carbons, and 2 equivalent methyl carbons. | Reflects the molecular symmetry. |
| Mass Spec (EI) | ∙ Molecular Ion (M⁺): Peak at m/z 195. ∙ Isotope Peak (M+2): Peak at m/z 197 with ~33% the intensity of M⁺. | The M⁺/M+2 ratio of ~3:1 is the characteristic isotopic signature for a molecule containing one chlorine atom.[8] |
| IR Spec | ∙ ~3400 cm⁻¹: N-H stretch (secondary amine). ∙ ~2950-2850 cm⁻¹: C-H sp³ stretches (aliphatic). ∙ ~1600, 1480 cm⁻¹: C=C aromatic ring stretches. ∙ ~800-700 cm⁻¹: C-Cl stretch. | Standard functional group frequencies. |
Potential Biological Activity and Applications
The true value of 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline lies in its potential as a scaffold for drug discovery. The broader class of tetrahydroquinolines is associated with a wide array of pharmacological activities.[1]
Caption: Potential therapeutic areas based on the core scaffold.
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Anti-Diabetic Agents: Perhaps the most compelling line of inquiry comes from a study where novel 4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives were synthesized and identified as potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists, a key target class for Type-2 diabetes treatment.[1] The title compound fits this structural class and warrants investigation for similar activity.
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Anti-Cancer Agents: The tetrahydroquinoline core is present in several anti-tumor agents and inhibitors of enzymes like aromatase, which is relevant in estrogen-dependent breast cancer.[1]
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CNS and Receptor Ligands: Various derivatives have been explored as ligands for serotonin (5-HT) and NMDA receptors, suggesting potential applications in neurological disorders.[1]
The 8-chloro and 4,4-dimethyl substitutions provide vectors for further chemical modification, allowing for the generation of a library of compounds for screening against various biological targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is not available, the hazards can be inferred from related compounds like the parent tetrahydroquinoline.[9]
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Potential Hazards: Assumed to be harmful if swallowed or in contact with skin.[10] May cause skin, eye, and respiratory tract irritation.[9][11] Some related compounds are suspected of causing cancer.
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Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
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Conclusion
8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a structurally intriguing molecule that stands at the intersection of established pharmacological relevance and novel chemical space. By leveraging the known biological activities of the tetrahydroquinoline scaffold, particularly the demonstrated potential of 4,4-dimethyl analogs as PPAR agonists, this compound emerges as a high-priority candidate for synthesis and biological evaluation. The well-defined synthetic routes and clear spectroscopic handles for characterization make it an accessible and attractive target for research programs in medicinal chemistry and drug discovery.
References
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- Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
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Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]
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The Good Scents Company. (n.d.). para-methyl tetrahydroquinoline, 91-61-2. Retrieved from [Link]
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- Singh, A., & Kumar, P. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2,3,4-Tetrahydroisoquinoline, 95%. Retrieved from [Link]
- Arshad, M., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research.
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PubChem. (n.d.). 8-Fluoro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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Capot Chemical. (2018). Material Safety Data Sheet - 7-chloro-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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